3,4,5-Trimethoxyphenylacetonitrile

Catalog No.
S773095
CAS No.
13338-63-1
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethoxyphenylacetonitrile

CAS Number

13338-63-1

Product Name

3,4,5-Trimethoxyphenylacetonitrile

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetonitrile

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3

InChI Key

ACFJNTXCEQCDBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC#N

Internal Standard for Vancomycin Determination:

,4,5-Trimethoxyphenylacetonitrile finds its primary application in scientific research as an internal standard during the determination of vancomycin in serum samples. Vancomycin is an antibiotic used to treat various infections caused by Gram-positive bacteria. Accurately measuring its concentration in blood is crucial for monitoring therapy and preventing adverse effects.

A study published in the Journal of Chromatography B describes a method for vancomycin determination in serum that utilizes 3,4,5-trimethoxyphenylacetonitrile as an internal standard. This method involves a direct and rapid protein precipitation step, followed by high-performance liquid chromatography (HPLC) analysis. The presence of the internal standard allows for the correction of variations in sample preparation, injection volume, and detector response, leading to more accurate and reliable vancomycin concentration measurements. [Source: Journal of Chromatography B, Volume 747, Issue 1, Pages 121-127, (1997) ]

Potential Applications in Other Analytical Techniques:

While the current research primarily focuses on its use with vancomycin analysis, the properties of 3,4,5-trimethoxyphenylacetonitrile suggest potential applications in other analytical techniques.

  • Its chemical structure, containing a nitrile group and three methoxy groups, offers potential for interacting with various analytes through diverse mechanisms, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. This could make it a suitable internal standard for a broader range of compounds analyzed by techniques like HPLC, gas chromatography (GC), and capillary electrophoresis (CE).
  • Additionally, its white crystalline form and good solubility in various organic solvents suggest good handling and preparation characteristics for analytical applications.

3,4,5-Trimethoxyphenylacetonitrile (CAS Number: 13338-63-1) is an organic compound consisting of a central benzene ring decorated with three methoxy groups (CH3O) at positions 3, 4, and 5, and an acetonitrile (CH2CN) group attached to the ring. It is a white solid [].

This compound finds its primary application in scientific research as an internal standard during the analysis of vancomycin in blood serum []. Vancomycin is a life-saving antibiotic, and accurate measurement of its concentration in the bloodstream is crucial for effective treatment.


Molecular Structure Analysis

3,4,5-Trimethoxyphenylacetonitrile possesses a key structural feature: the combination of electron-donating methoxy groups and an electron-withdrawing acetonitrile group. The methoxy groups increase the electron density around the benzene ring, making it more susceptible to attack by electrophiles. Conversely, the acetonitrile group pulls electron density away from the ring, creating a dipole moment within the molecule [].

Another notable aspect of the structure is the presence of a nitrile group (C≡N). This functional group can participate in various chemical reactions due to the presence of a triple bond and the electronegative nitrogen atom.


Chemical Reactions Analysis

Synthesis

The primary method for synthesizing 3,4,5-Trimethoxyphenylacetonitrile involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and hippuric acid []. The balanced chemical equation for this reaction is not readily available.

Role as Internal Standard

During vancomycin analysis, this compound serves as an internal standard. It is added to the blood serum sample alongside the vancomycin. Both compounds undergo the same extraction and detection processes. By comparing the signal intensity of the internal standard to that of vancomycin, researchers can account for variations in sample preparation or instrument response, leading to more accurate quantification of vancomycin [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties like melting point, boiling point, and solubility is currently limited. Suppliers typically only specify that it is a white solid with a minimum purity of 97% [].

XLogP3

1.1

UNII

N1GY2UD3JX

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13338-63-1

Wikipedia

3,4,5-Trimethoxyphenylacetonitrile

Dates

Modify: 2023-08-15

Explore Compound Types